molecular formula C12H16ClNO2 B13540358 2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide

2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide

Cat. No.: B13540358
M. Wt: 241.71 g/mol
InChI Key: VXHTVDAGQHDYEB-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methylphenoxy group, and a propylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(2-methylphenoxy)propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide
  • 2-chloro-N-[2-(2-methylphenoxy)butyl]acetamide
  • 2-chloro-N-[2-(2-methylphenoxy)propyl]propionamide

Uniqueness

2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro group, a methylphenoxy group, and a propylacetamide moiety makes it particularly versatile for various applications.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide

InChI

InChI=1S/C12H16ClNO2/c1-9-5-3-4-6-11(9)16-10(2)8-14-12(15)7-13/h3-6,10H,7-8H2,1-2H3,(H,14,15)

InChI Key

VXHTVDAGQHDYEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(C)CNC(=O)CCl

Origin of Product

United States

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